molecular formula C22H32N2O4 B12158250 3-[(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)carbonyl]-4,6-dimethyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one

3-[(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)carbonyl]-4,6-dimethyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one

Cat. No.: B12158250
M. Wt: 388.5 g/mol
InChI Key: MYMKDISZWBPOBO-UHFFFAOYSA-N
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Description

3-[(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)carbonyl]-4,6-dimethyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one is a complex organic compound featuring multiple functional groups, including a hydroxyl group, a carbonyl group, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)carbonyl]-4,6-dimethyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one typically involves multi-step organic reactions

    Isoquinoline Derivative Synthesis: The isoquinoline core can be synthesized via a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Pyridine Ring Formation: The pyridine ring can be introduced through a condensation reaction involving a suitable precursor, such as a β-keto ester.

    Tetrahydrofuran Ring Addition: The tetrahydrofuran ring can be added via a nucleophilic substitution reaction, where a halogenated tetrahydrofuran reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Common reducing agents include NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be explored for its effects on various biological pathways.

Medicine

Due to its structural complexity, the compound might exhibit pharmacological properties such as enzyme inhibition or receptor modulation. Research could focus on its potential as a therapeutic agent.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, altering their activity. The hydroxyl and carbonyl groups could form hydrogen bonds with biological targets, while the tetrahydrofuran ring might enhance membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds like berberine and papaverine share the isoquinoline core.

    Pyridine Derivatives: Nicotine and pyridoxine (Vitamin B6) are examples.

    Tetrahydrofuran Derivatives: Compounds like tetrahydrofuran itself and its derivatives used in pharmaceuticals.

Uniqueness

What sets 3-[(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)carbonyl]-4,6-dimethyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one apart is its combination of these three distinct moieties, which could confer unique chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H32N2O4

Molecular Weight

388.5 g/mol

IUPAC Name

3-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinoline-2-carbonyl)-4,6-dimethyl-1-(oxolan-2-ylmethyl)pyridin-2-one

InChI

InChI=1S/C22H32N2O4/c1-15-12-16(2)24(14-18-7-5-11-28-18)21(26)19(15)20(25)23-10-9-22(27)8-4-3-6-17(22)13-23/h12,17-18,27H,3-11,13-14H2,1-2H3

InChI Key

MYMKDISZWBPOBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)N3CCC4(CCCCC4C3)O)C

Origin of Product

United States

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